3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE
Description
Properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-22(19)28-16)27(21-14-13-18(30-3)15-24(21)31-4)26-17(2)29-23-12-8-6-10-20(23)26/h5-15,27-29H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWAWRJDQRFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,4-DIMETHOXYPHENYL)(2-METHYL-1H-INDOL-3-YL)METHYL]-2-METHYL-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the coupling of 2,4-dimethoxyphenyl and 2-methyl-1H-indole-3-yl intermediates under specific reaction conditions . Industrial production methods often employ advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives are known for their significant biological activities, including anticancer properties. Studies have shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Neuroprotective Effects
Research indicates that indole derivatives may also possess neuroprotective properties. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .
Synthetic Applications
Building Block for Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. It can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with enhanced biological activities .
Electrophilic Substitutions
The compound has been utilized in electrophilic substitution reactions, which are essential in synthesizing various functionalized indoles. These reactions can lead to the formation of diverse derivatives that may exhibit improved pharmacological properties .
Material Science
Functional Materials
Due to its unique electronic properties, the compound can be explored as a functional material in organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to conduct electricity and emit light can be harnessed for energy-efficient devices .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Analysis
Substitution Patterns and Functional Groups The target compound lacks electron-withdrawing groups (e.g., nitro, chloro) but includes methoxy groups, which enhance electron density and may improve solubility compared to nitro- or chloro-substituted analogs like . Unlike the isoindole-dione in or the imino group in , the target compound retains the indole NH group, which is critical for hydrogen-bonding interactions in receptor binding .
Synthetic Routes The synthesis of the target compound likely involves a Friedel-Crafts alkylation or Mannich reaction to attach the 2,4-dimethoxyphenyl group to the indole core. This contrasts with , where a reductive amination step was used to introduce the dimethylaminopropylamine side chain. The chloro- and oxo-substituted indole in required a multi-step sequence, including protection/deprotection strategies, highlighting the complexity of introducing polar substituents.
Structural Characterization X-ray crystallography, as employed for , is critical for confirming the stereochemistry of such bulky indole derivatives.
Pharmacological Implications The 2,4-dimethoxyphenyl group in the target compound is structurally analogous to ligands targeting 5-HT₂ receptors, as seen in psychedelic analogs. However, the absence of a basic amine (cf. ) may limit its CNS penetration.
Biological Activity
The compound 3-[(2,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a member of the indole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that combines an indole moiety with a dimethoxyphenyl group. The presence of these functional groups is believed to contribute to its biological efficacy.
Research indicates that compounds with indole structures often interact with various biological targets, including:
- Enzyme Inhibition : Many indole derivatives act as inhibitors for enzymes involved in cancer progression.
- Receptor Modulation : They can modulate neurotransmitter receptors, influencing neurological pathways.
The specific mechanisms for this compound remain to be fully elucidated; however, preliminary studies suggest potential interactions with cancer cell lines and microbial pathogens.
Anticancer Activity
Several studies have investigated the anticancer properties of indole derivatives. For instance:
- Cytotoxicity : In vitro assays have shown that compounds similar to 3-[(2,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. IC50 values in some cases were reported as low as 0.98 μg/mL against resistant strains like MRSA .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated:
- Broad-Spectrum Activity : It has been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of several indole derivatives, compound 3 demonstrated significant growth inhibition in A549 cells with an IC50 value of 3.90 μg/mL. This suggests that it may be effective in targeting rapidly dividing cancer cells while sparing normal cells .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds found that they inhibited the growth of S. aureus with MIC values lower than 1 μg/mL against MRSA strains. This highlights the potential for therapeutic applications in treating resistant infections .
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | A549 (lung cancer) | 3.90 μg/mL |
| Antibacterial | MRSA | < 1 μg/mL |
| Antibacterial | E. coli | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
